molecular formula C16H20N4O B2637262 2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one CAS No. 2034264-91-8

2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

Cat. No.: B2637262
CAS No.: 2034264-91-8
M. Wt: 284.363
InChI Key: IMSLTYFUXIQJAK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a complex organic compound featuring a triazole ring, an azetidine ring, and a ketone functional group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and participate in dipole-dipole and π-stacking interactions . These interactions enhance its biocompatibility and stability against metabolic degradation. The compound interacts with various enzymes and proteins, including those involved in antimicrobial activities. For instance, the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, influencing their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to engage in hydrogen bonding and dipole-dipole interactions allows it to affect various cellular processes, including the regulation of gene expression and metabolic pathways . These interactions can lead to changes in cell signaling pathways, impacting cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring’s nitrogen atoms can bind to metal ions, such as iron in cytochrome P450 enzymes, leading to enzyme inhibition or activation . Additionally, the compound’s carbonyl group can form hydrogen bonds, further influencing its interactions with proteins and enzymes. These molecular interactions result in changes in gene expression and enzyme activity, contributing to the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its main decomposition product can act as a nucleating agent, affecting the overall stability and activity of the compound . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular responses and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and degradation. The triazole ring’s stability and ability to engage in hydrogen bonding play a crucial role in its metabolic interactions . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form hydrogen bonds and engage in dipole-dipole interactions affects its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s distribution and overall activity within the body.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s ability to form hydrogen bonds and engage in specific interactions with cellular components directs it to particular compartments or organelles . These localization patterns can affect the compound’s activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of N-substituted (prop-2-yn-1-yl)amines, which are then reacted with azides to form the triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The triazole and azetidine rings can participate in nucleophilic substitution reactions, where substituents on these rings can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted triazole and azetidine derivatives.

Scientific Research Applications

2,2-Dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is unique due to the combination of its triazole and azetidine rings, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2,2-dimethyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-16(2,3)15(21)19-9-13(10-19)20-11-14(17-18-20)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSLTYFUXIQJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)N2C=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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